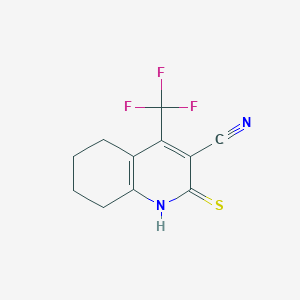

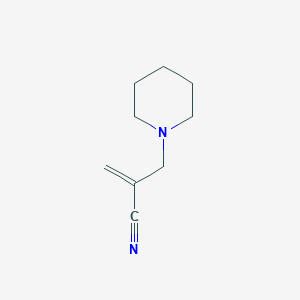

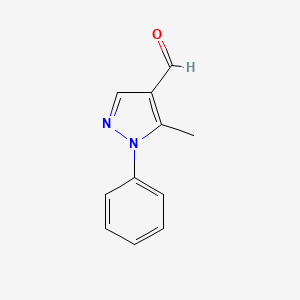

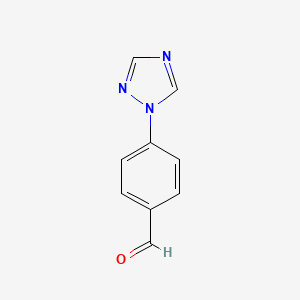

2-(Piperidin-1-ylmethyl)prop-2-enenitrile

Descripción general

Descripción

2-(Piperidin-1-ylmethyl)prop-2-enenitrile is a compound that features a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. The piperidine moiety is known for its versatility in chemical synthesis and medicinal chemistry due to its ability to participate in various chemical reactions and its presence in compounds with diverse biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach to synthesizing 2,4,5-trisubstituted piperidines involves the Prins or carbonyl ene cyclisation of aldehydes, as reported in the literature. This method can yield good results, with the diastereoselectivity of the cyclisation being influenced by the size of the 2-substituent. For instance, cyclisation catalysed by concentrated hydrochloric acid at low temperatures favors the 4,5-cis diastereomer, while cyclisation catalysed by MeAlCl2 at higher temperatures favors the 4,5-trans diastereomer .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with multiple stereocenters and functional groups. The infrared spectrum and quantum chemical calculations, such as HF and DFT, can be used to analyze the vibrational wavenumbers and assign IR bands. The geometrical parameters obtained from these studies are consistent with X-ray diffraction results. Additionally, analyses like NBO, HOMO-LUMO, and molecular electrostatic potential can provide insights into the electronic properties and potential reactive sites of the molecule .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine can yield optically active 4-hydroxyalk-2-enenitriles. This reaction can produce compounds with good optical and chemical yields, and the absolute configuration of the products can be determined .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of a stereocenter at position 2 of the piperidine skeleton and functional groups like alcohols can make these compounds valuable starting materials for enantioselective synthesis. Both synthetic and enzymatic methods can be used for the resolution of racemic mixtures, which is crucial for the synthesis of natural products and pharmaceuticals with specific stereochemistry .

Aplicaciones Científicas De Investigación

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Synthesis of Rilpivirine

- Rilpivirine (RPV) was approved by the U.S. FDA (Food and Drug Administration) in 2011 to treat individuals infected with human immunodeficiency virus 1 (HIV-1) .

- Significantly, rilpivirine is three fold more potent than etravirine .

- Once-daily, it is used with a low oral dose (25 mg/tablet), decreasing the drug administration and bringing a better choice to the patients .

- This article describes efforts to develop an efficient and practical microwave-promoted method to synthesize rilpivirine using less toxic organic reagents and low boiling solvents .

- The last step’s reaction time decreased from 69 h to 90 min through this optimized synthetic procedure, and the overall yield improved from 18.5 to 21% .

Propiedades

IUPAC Name |

2-(piperidin-1-ylmethyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVQYFLTGBIQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380268 | |

| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidinomethyl)acrylonitrile | |

CAS RN |

27315-95-3 | |

| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)